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Cat. No.: B1250651 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of three distinct delivery systems for the

synthetic progestin segesterone acetate (Nestorone®): subcutaneous implants, a vaginal

system (Annovera®), and a transdermal gel. The information is compiled from publicly

available clinical trial data and research publications to assist in evaluating the performance

and characteristics of each system.

Segesterone acetate (SA) is a potent, non-androgenic progestin that is not orally active,

necessitating alternative delivery routes. Its high affinity for the progesterone receptor makes it

a suitable candidate for long-acting reversible contraception and other hormonal therapies. This

guide will delve into the available in vivo data for each delivery system, focusing on

pharmacokinetic profiles, efficacy, and the methodologies employed in these studies.

Quantitative Data Summary
The following tables summarize the available quantitative data for each segesterone acetate

delivery system. Direct comparative studies with identical protocols are limited; therefore, the

data presented is from individual studies and should be interpreted with consideration of the

different experimental conditions.
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Delivery
System

Active
Ingredients

Mean Serum
Concentration
of
Segesterone
Acetate

Time to Steady
State

Key
Pharmacokinet
ic Findings

Subcutaneous

Implant

Segesterone

Acetate

112 ± 8 pmol/L

(initial) to 86 ± 3

pmol/L (at 24

months)

Not explicitly

stated,

continuous

release

Plasma levels

above 105

pmol/L were

associated with

ovulation

inhibition.

Vaginal System

(Annovera®)

Segesterone

Acetate (103

mg), Ethinyl

Estradiol (17.4

mg)

71 pmol/L

(mean, after 1

year of

continuous use)

Approximately 4

days

Bioequivalence

of SA absorption

was

demonstrated

with and without

tampon co-usage

(GMR for AUC of

0.98).

Transdermal Gel

Segesterone

Acetate (8 mg or

12 mg),

Testosterone

Not available in

reviewed

sources

Not available in

reviewed

sources

Effectively

suppresses

serum

gonadotropins

and sperm

concentration in

men.

Table 2: Efficacy and Dosing Information
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Delivery System Indication Dosing Regimen Efficacy

Subcutaneous Implant Female Contraception

Single implant

releasing ~45-50 µ

g/day

No pregnancies

reported in 1570

woman-months of

use.

Vaginal System

(Annovera®)
Female Contraception

One ring used for 13

cycles (21 days in/7

days out)

Pearl Index: 2.98

Transdermal Gel
Male Contraception

(investigational)

Daily application of gel

containing 8 mg or 12

mg SA with

testosterone

88-89% of men

achieved a sperm

concentration of ≤ 1

million/mL.

Experimental Protocols
Detailed methodologies are crucial for the interpretation of in vivo data. The following sections

outline the typical experimental designs for assessing the performance of each segesterone
acetate delivery system.

Subcutaneous Implant Pharmacokinetic Study Protocol
A representative clinical trial to evaluate the pharmacokinetics of a segesterone acetate

subdermal implant would typically involve the following steps:

Subject Recruitment: Healthy, fertile women of reproductive age are recruited for the study.

Pre-treatment Phase: Baseline blood samples are collected to measure endogenous

hormone levels.

Implant Insertion: A single segesterone acetate implant is inserted subcutaneously, usually

in the upper arm.

Blood Sampling: Serial blood samples are collected at predetermined intervals (e.g., twice a

week initially, then at 6-month intervals) for up to the intended duration of use (e.g., 24

months).
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Hormone Analysis: Plasma concentrations of segesterone acetate, progesterone, luteinizing

hormone (LH), and follicle-stimulating hormone (FSH) are determined using validated

immunoassays.

Data Analysis: Pharmacokinetic parameters such as plasma concentration over time are

calculated. The relationship between segesterone acetate levels and ovulation inhibition

(indicated by low progesterone levels) is assessed.

Vaginal System (Annovera®) Pharmacokinetic Study
Protocol (Based on NCT04272008)
The following outlines the methodology for a clinical trial (NCT04272008) evaluating the

pharmacokinetics of the Annovera® vaginal system:

Study Design: An open-label, randomized, crossover study.

Participants: Healthy women aged 18-35.

Treatment: Participants are randomized to one of two treatment sequences, each consisting

of two 28-day cycles: one cycle with the Annovera® ring alone and one cycle with the ring

and concurrent tampon use.

Washout Period: Participants use a combined oral contraceptive for one cycle before starting

the Annovera® treatment.

Pharmacokinetic Sampling: Serum samples are collected at multiple time points to determine

the concentrations of segesterone acetate and ethinyl estradiol. The primary endpoint is the

area under the curve (AUC) for both hormones.

Bioanalytical Method: Serum concentrations of segesterone acetate and ethinyl estradiol

are measured using a fully validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

Statistical Analysis: Bioequivalence is assessed by comparing the geometric mean ratios

(GMR) of the AUCs between the two treatment arms.
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Transdermal Gel Pharmacodynamic and Safety Study
Protocol
A clinical trial to assess a segesterone acetate transdermal gel for male contraception would

typically follow this structure:

Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: Healthy men with normal baseline sperm concentrations.

Treatment Groups: Participants are randomized to receive a daily transdermal gel

containing:

Testosterone plus a placebo gel.

Testosterone plus a segesterone acetate gel (e.g., 8 mg or 12 mg).

Duration: Daily application for a specified period (e.g., 20-24 weeks).

Primary Endpoints:

Sperm concentration, with a target of ≤ 1 million/mL.

Serum concentrations of LH, FSH, and testosterone.

Safety Monitoring: Monitoring for adverse events, including skin irritation at the application

site.

Hormone Analysis: Serum hormone levels are measured at baseline and throughout the

treatment period.

Semen Analysis: Semen samples are collected periodically to assess sperm concentration,

motility, and morphology.
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Segesterone acetate, as a progestin, primarily exerts its effects by binding to and activating

the progesterone receptor (PR). This interaction initiates a signaling cascade that ultimately

modulates gene expression in target tissues, leading to its contraceptive and therapeutic

effects. The primary mechanism of action for contraception is the suppression of the

hypothalamic-pituitary-gonadal (HPG) axis.
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Caption: Segesterone Acetate Signaling Pathway.
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Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a

novel drug delivery system.
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Caption: Experimental Workflow for a Pharmacokinetic Study.
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To cite this document: BenchChem. [In Vivo Performance of Segesterone Acetate Delivery
Systems: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1250651#in-vivo-comparison-of-segesterone-
delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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